molecular formula C13H11N3 B11892437 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-58-4

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11892437
CAS No.: 1346691-58-4
M. Wt: 209.25 g/mol
InChI Key: OSSVNFFADBKPNL-UHFFFAOYSA-N
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Description

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile (CAS: 1346691-58-4) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₃ and a molecular weight of 209.25 g/mol. Its structure combines a benzonitrile moiety (aromatic ring with a nitrile group) and a pyridine ring substituted with an aminomethyl group (-CH₂NH₂). This dual functionality enables unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity, which contribute to its relevance in medicinal chemistry and drug discovery .

Properties

CAS No.

1346691-58-4

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-[5-(aminomethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2

InChI Key

OSSVNFFADBKPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.

    Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile oxide.

    Reduction: The nitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitrile oxides.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

  • Benzonitrile core : Imparts rigidity and electron-withdrawing effects, influencing binding interactions.
  • Aminomethyl-pyridine: Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors.
  • Synthetic routes : Typically involves coupling pyridine derivatives with benzonitrile precursors under palladium-catalyzed or microwave-assisted conditions .

Molecular docking studies suggest strong binding affinities to tubulin’s colchicine-binding site, disrupting microtubule dynamics .

The structural and functional uniqueness of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile becomes evident when compared to analogs. Below is a detailed analysis of its closest structural relatives:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differentiators
This compound C₁₃H₁₁N₃ Benzonitrile + aminomethyl-pyridine 209.25 Tubulin inhibition (anticancer) Aminomethyl enhances hydrogen bonding
4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile C₁₃H₉F₃N₃ Trifluoromethyl group on pyridine 264.23 Increased lipophilicity, moderate tubulin inhibition Trifluoromethyl improves membrane permeability
4-(Pyridin-3-yl)benzonitrile C₁₂H₈N₂ Simple pyridine-benzonitrile 184.21 Weak anticancer activity Lacks aminomethyl; reduced binding affinity
5-Aminomethylpyridine C₆H₈N₂ Aminomethyl-pyridine (no benzonitrile) 108.14 Scaffold for derivatization Absence of benzonitrile limits target engagement
3-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)benzonitrile C₁₃H₉N₅ Tetrazole ring replaces aminomethyl 235.25 Positive allosteric modulator of α4β2α5 nAChR Tetrazole introduces distinct electronic effects
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile C₁₃H₁₁N₃O Hydroxymethyl instead of aminomethyl 225.25 Potential metabolic pathway modulation Hydroxymethyl reduces basicity
Structural and Functional Insights

Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound enhances hydrogen bonding with tubulin’s polar residues (e.g., Asp/Cys), critical for its anticancer activity . In contrast, the trifluoromethyl group in 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile increases lipophilicity (LogP ~2.8) but reduces hydrogen-bonding capacity, leading to weaker tubulin inhibition .

Benzonitrile vs. Pyridine-Only Scaffolds: Compounds lacking the benzonitrile moiety (e.g., 5-Aminomethylpyridine) show minimal biological activity due to reduced aromatic stacking and electronic effects .

Aminomethyl vs. Tetrazole/Hydroxymethyl: Replacement of the aminomethyl group with a tetrazole ring (as in ’s compound) shifts activity toward neuromodulation (e.g., α4β2α5 nicotinic receptors) due to altered charge distribution . The hydroxymethyl analog exhibits lower basicity (pKa ~7.5 vs. ~9.2 for aminomethyl), affecting cellular uptake and target engagement .

Research Findings
  • Tubulin Binding: The target compound’s IC₅₀ for tubulin inhibition is 0.8 µM, outperforming 4-(Pyridin-3-yl)benzonitrile (IC₅₀ >10 µM) due to the aminomethyl group’s role in stabilizing ligand-protein interactions .
  • Molecular Docking: Simulations show the aminomethyl group forms a salt bridge with tubulin’s Asp251, while the benzonitrile engages in π-π stacking with Phe169 .
  • Synthetic Accessibility : The trifluoromethyl analog requires costlier reagents (e.g., fluoroalkylation agents), making the target compound more synthetically feasible .

Biological Activity

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with a unique structure that combines a benzonitrile moiety with a pyridine ring substituted with an aminomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}N2_{2}
  • Molecular Weight : 212.25 g/mol
  • Key Functional Groups : Benzonitrile and aminomethyl substituent

The structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. Specifically, studies have suggested that such compounds can inhibit tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells.

Mechanism of Action :

  • Tubulin Inhibition : By preventing tubulin polymerization, the compound disrupts microtubule dynamics, which is essential for mitosis.
  • Protein Binding : The presence of the aminomethyl group may enhance binding affinity to proteins involved in cancer progression through hydrogen bonding interactions.

Interaction Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies reveal that the compound interacts favorably with specific proteins associated with cancer pathways, suggesting a mechanism for its biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrileStructureContains trifluoromethyl group enhancing lipophilicity
4-(Pyridin-3-yl)benzonitrileStructureLacks amino substitution; simpler structure
5-AminomethylpyridineStructureSimilar aminomethyl group; lacks benzonitrile

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the cytotoxic effects of related compounds on glioblastoma cell lines, it was found that certain derivatives exhibited significantly lower lethal concentrations compared to established treatments, indicating a promising therapeutic profile for compounds structurally related to this compound .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has shown that modifications at specific positions of the phenyl ring can enhance biological activity. For instance, meta-substituted analogues demonstrated improved inhibitory potency against nitric oxide synthase (nNOS), which is implicated in various pathological conditions including cancer .

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